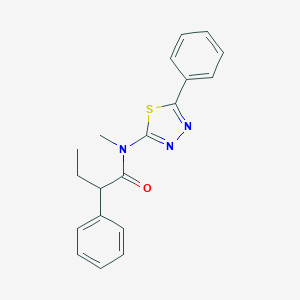
8-Azidoadenosine diphosphate glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azidoadenosine diphosphate glucose (8-N3-ADP-Glc) is a novel nucleotide analog that has been used in scientific research for the past few years. This molecule is a potent inhibitor of glycogen synthase, which plays a crucial role in glucose metabolism.
Wirkmechanismus
8-Azidoadenosine diphosphate glucose inhibits glycogen synthase by binding to its active site and preventing the formation of glycogen. This inhibition leads to a decrease in glycogen synthesis and an increase in glucose uptake and utilization. Additionally, 8-Azidoadenosine diphosphate glucose has been shown to increase the activity of AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of 8-Azidoadenosine diphosphate glucose are related to its inhibition of glycogen synthase. This inhibition leads to a decrease in glycogen synthesis and an increase in glucose uptake and utilization. Additionally, 8-Azidoadenosine diphosphate glucose has been shown to increase the activity of AMPK, which leads to an increase in glucose uptake and fatty acid oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Azidoadenosine diphosphate glucose in lab experiments is its specificity for glycogen synthase. This molecule is a potent inhibitor of glycogen synthase and does not affect other enzymes involved in glucose metabolism. However, one limitation of using 8-Azidoadenosine diphosphate glucose is its instability in aqueous solutions, which makes it difficult to use in some experiments.
Zukünftige Richtungen
There are many future directions for research involving 8-Azidoadenosine diphosphate glucose. One area of research is the role of glycogen in various physiological processes, such as exercise and insulin signaling. Additionally, 8-Azidoadenosine diphosphate glucose could be used to study the regulation of glycogen metabolism in various disease states, such as diabetes and cancer. Finally, the synthesis of new analogs of 8-Azidoadenosine diphosphate glucose could lead to the development of more potent and specific inhibitors of glycogen synthase.
Synthesemethoden
The synthesis of 8-Azidoadenosine diphosphate glucose involves the use of chemical reagents and enzymes. The starting material for the synthesis is adenosine triphosphate (ATP), which is converted to adenosine diphosphate (ADP) by the enzyme pyruvate kinase. ADP is then converted to 8-N3-ADP by reacting with sodium azide. Finally, 8-N3-ADP is converted to 8-Azidoadenosine diphosphate glucose by the enzyme glycogen synthase.
Wissenschaftliche Forschungsanwendungen
8-Azidoadenosine diphosphate glucose has been used in scientific research to study the mechanism of action of glycogen synthase. This molecule has been shown to be a potent inhibitor of glycogen synthase, which makes it a valuable tool for studying the regulation of glycogen metabolism. Additionally, 8-Azidoadenosine diphosphate glucose has been used to study the role of glycogen in various physiological processes, such as exercise and insulin signaling.
Eigenschaften
CAS-Nummer |
100634-21-7 |
|---|---|
Produktname |
8-Azidoadenosine diphosphate glucose |
Molekularformel |
C16H24N8O15P2 |
Molekulargewicht |
630.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N8O15P2/c17-12-6-13(20-3-19-12)24(16(21-6)22-23-18)14-10(29)8(27)5(36-14)2-35-40(31,32)39-41(33,34)38-15-11(30)9(28)7(26)4(1-25)37-15/h3-5,7-11,14-15,25-30H,1-2H2,(H,31,32)(H,33,34)(H2,17,19,20)/t4-,5-,7-,8-,9+,10-,11-,14-,15?/m1/s1 |
InChI-Schlüssel |
UNUATZXMYNAGSY-ZQVROCHNSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
Synonyme |
8-azido-ADPglucose 8-azidoadenosine diphosphate glucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B216509.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B216512.png)
![2,5-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B216515.png)
![4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216516.png)
![4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216517.png)
![4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216518.png)
![3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B216520.png)
![5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B216521.png)

![5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B216526.png)
![2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B216534.png)

![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
